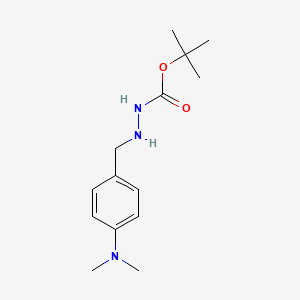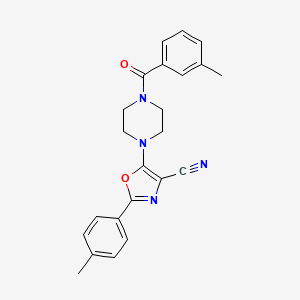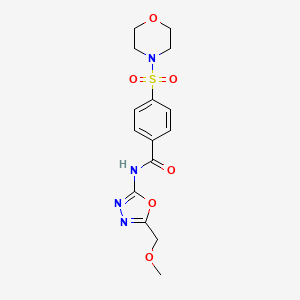
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide is a simple amide derivative of benzoic acid. It’s a white solid that is slightly soluble in water and denser than water . It’s used in organic synthesis .
Molecular Structure Analysis
The molecular structure of benzamide consists of a benzene ring attached to a carboxamide group . The structure of your compound would be more complex due to the additional groups attached to the benzamide core.Chemical Reactions Analysis
Benzamide can undergo several reactions. One notable reaction is the Hofmann rearrangement, where benzamide is converted into an amine through the action of bromine and sodium hydroxide .Physical And Chemical Properties Analysis
Benzamide has a melting point of 128 - 129 °C, a density of 1.340 g/cm3 at 20 °C, and a vapor pressure of less than 0.001 hPa at 50 °C . The properties of your compound would likely differ due to the additional functional groups.Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel derivatives, including compounds related to N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
- Compounds derived from these structures have been found to act as cyclooxygenase inhibitors, displaying analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).
Antidiabetic Screening
- Derivatives have been synthesized and evaluated for in vitro antidiabetic activity, indicating potential use in diabetes management (Lalpara et al., 2021).
Gastrokinetic Agents
- Certain benzamide derivatives, similar in structure, have shown potent in vivo gastric emptying activity, suggesting potential gastrokinetic applications (Kato et al., 1992).
Antihypertensive and Diuretic Agents
- Studies on quinazoline derivatives indicate potential applications as diuretic and antihypertensive agents (Rahman et al., 2014).
Anticancer Agents
- Some compounds, including those with 1,3,4-oxadiazole structures, have been evaluated for anticancer activity, with certain derivatives showing activity against breast cancer cell lines (Salahuddin et al., 2014).
Antibacterial Activity
- New oxadiazolylbenzodioxane derivatives, structurally related, have been synthesized and evaluated for their antibacterial activity (Avagyan et al., 2020).
Crystal Structure Studies
- Crystal structure and Hirshfeld surface analysis of certain piperazine derivatives provide insights into the molecular properties and potential pharmaceutical applications of these compounds (Kumara et al., 2017).
Nematocidal Activity
- Novel oxadiazole derivatives with thiadiazole amide moiety have shown promising nematocidal activities, suggesting potential agricultural applications (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6S/c1-23-10-13-17-18-15(25-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-24-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRVMHYXGGDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

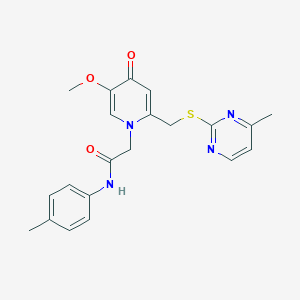
![2-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2867324.png)
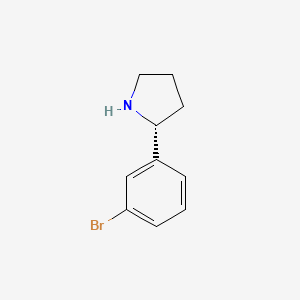
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2867326.png)

![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)
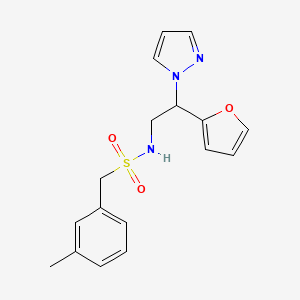


![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)
![2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2867340.png)
